

# Chemical structure and properties of Rimtuzalcap

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Rimtuzalcap |           |
| Cat. No.:            | B610487     | Get Quote |

# Rimtuzalcap (CAD-1883): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rimtuzalcap** (also known as CAD-1883) is a first-in-class, selective positive allosteric modulator (PAM) of small-conductance calcium-activated potassium (SK) channels. Developed by Cadent Therapeutics, it was investigated for the treatment of movement disorders, primarily essential tremor and spinocerebellar ataxia. **Rimtuzalcap**'s mechanism of action centers on restoring neuronal firing regularity in the cerebellum, a key area implicated in these conditions. Preclinical studies demonstrated its potential to reduce tremor and improve motor control. However, the clinical development of **Rimtuzalcap** was discontinued following a Phase 2a trial due to a suboptimal safety profile. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and available data on **Rimtuzalcap**.

# **Chemical Structure and Physicochemical Properties**

**Rimtuzalcap** is a pyrimidinamine derivative with the following chemical identity:

• IUPAC Name: N-(4,4-difluorocyclohexyl)-2-(3-methyl-1H-pyrazol-1-yl)-6-(morpholin-4-yl)pyrimidin-4-amine[1]



• Synonyms: CAD-1883, WHO 11140[1]

CAS Number: 2167246-24-2[2]

The tables below summarize the known chemical and physicochemical properties of **Rimtuzalcap**. It is important to note that a complete, experimentally determined physicochemical profile is not publicly available.

Table 1: Chemical Properties of Rimtuzalcap

| Property          | Value                                                      | Source |
|-------------------|------------------------------------------------------------|--------|
| Molecular Formula | C18H24F2N6O                                                | [1]    |
| Molecular Weight  | 378.42 g/mol                                               | [1]    |
| Canonical SMILES  | CC1=NN(C=C1)C1=NC(NC2C<br>CC(F)<br>(F)CC2)=CC(=N1)N1CCOCC1 |        |
| InChI Key         | OVLIDRAJVMUEMC-<br>UHFFFAOYSA-N                            |        |

Table 2: Physicochemical Properties of Rimtuzalcap

| Value                    | Source                                                                                                       | Notes                                                                                                                                       |
|--------------------------|--------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| 250 mg/mL (660.64<br>mM) | MedChemExpress                                                                                               | Requires sonication.                                                                                                                        |
| 0.074 mg/mL              | Experimentally determined.                                                                                   |                                                                                                                                             |
| White to off-white solid | MedChemExpress                                                                                               | -                                                                                                                                           |
| Not publicly available   | -                                                                                                            | -                                                                                                                                           |
| Not publicly available   | -                                                                                                            | -                                                                                                                                           |
| Not publicly available   | -                                                                                                            | -                                                                                                                                           |
|                          | 250 mg/mL (660.64 mM)  0.074 mg/mL  White to off-white solid  Not publicly available  Not publicly available | 250 mg/mL (660.64 mM)  0.074 mg/mL  Experimentally determined.  White to off-white solid  Not publicly available  Not publicly available  - |



## **Synthesis**

A detailed, step-by-step synthesis protocol for **Rimtuzalcap** is not publicly available in peer-reviewed literature or patents. The development of **Rimtuzalcap** involved the design, synthesis, and optimization of a series of SK channel modulators to identify the lead compound with the most desirable properties. General methods for the synthesis of similar pyrimidinamine derivatives can be found in the patent literature, often involving the condensation of silylated pyrimidine bases with sulfonyl chlorides or the reaction of pyrimidine bases with sulfonyl chlorides in pyridine.

## **Mechanism of Action and Signaling Pathway**

**Rimtuzalcap** is a positive allosteric modulator of the small-conductance calcium-activated potassium channels, with high potency for the SK2 and SK3 subtypes. These channels play a crucial role in regulating the firing patterns of neurons.

In patients with essential tremor and spinocerebellar ataxia, the firing of Purkinje cells in the cerebellum can become irregular, leading to a loss of motor control. **Rimtuzalcap** enhances the sensitivity of SK channels to intracellular calcium. This potentiation of SK channel activity leads to an increased potassium efflux, which hyperpolarizes the neuron and slows its firing rate, thereby restoring a more regular firing pattern. This modulation of the olivocerebellar circuit is believed to be the primary mechanism through which **Rimtuzalcap** exerts its therapeutic effects.





Click to download full resolution via product page

**Diagram 1: Rimtuzalcap**'s Proposed Mechanism of Action.



# Pharmacological Data Pharmacodynamics

Preclinical studies have demonstrated the pharmacodynamic effects of **Rimtuzalcap** on neuronal activity and in animal models of movement disorders.

Table 3: Preclinical Pharmacodynamic Data for Rimtuzalcap

| Parameter                              | Value                                                                                     | Model System                                             | Source |
|----------------------------------------|-------------------------------------------------------------------------------------------|----------------------------------------------------------|--------|
| SK2 Channel Activity (SC100)           | 400 nM                                                                                    | In vitro assay                                           |        |
| Purkinje Cell Firing<br>Rate Reduction | Approximately 40%                                                                         | Ex vivo mouse cerebellar slices                          |        |
| Reversal of Interspike<br>Interval     | Partial reversal of increased coefficient of variation with 1 or 3 µM CAD-1883            | Cerebellar slices from spinocerebellar ataxia-2 58Q mice |        |
| Efficacy in Tremor<br>Model            | Reduced tremor at an oral dose of 10 mg/kg                                                | Harmaline-induced mouse model of essential tremor        |        |
| Selectivity                            | Selective over Na, BK, IK, and SK5 channels. Not active in CYP, kinase, and CEREP panels. | In vitro assays                                          |        |

## **Pharmacokinetics**

Detailed human pharmacokinetic data for **Rimtuzalcap** is not publicly available. Phase 1 studies in healthy volunteers were conducted, and plasma concentrations were monitored in the Phase 2a trial, but specific parameters such as Cmax, Tmax, AUC, half-life, and protein binding have not been published.

Table 4: Preclinical Pharmacokinetic Data for Rimtuzalcap



| Parameter           | Value | Species | Source |
|---------------------|-------|---------|--------|
| Brain Free Fraction | 6.1%  | Mouse   |        |

## **Clinical Trials**

**Rimtuzalcap** underwent Phase 1 and Phase 2a clinical development for essential tremor and was also being investigated for spinocerebellar ataxia.

#### Phase 1 Studies

Phase 1 dose-escalation studies were conducted in healthy volunteers. **Rimtuzalcap** was reported to be well-tolerated at all doses, with only minimal transient adverse effects.

## Phase 2a Study in Essential Tremor (NCT03688685)

A Phase 2a open-label study was conducted to evaluate the safety, tolerability, and efficacy of **Rimtuzalcap** in adults with essential tremor. While the trial was completed, the development of **Rimtuzalcap** was subsequently discontinued. Publicly available information indicates that this was due to a suboptimal safety profile observed in the study. Detailed quantitative efficacy data (e.g., changes in the Tremor-Related Activities of Daily Living Scale - TETRAS) and a comprehensive list of adverse events have not been formally published.

## **Experimental Protocols**

Detailed, step-by-step protocols for the specific experiments conducted on **Rimtuzalcap** are not available in the public domain. The following are representative protocols based on the available information and general methodologies for the types of studies performed.

## Ex Vivo Cerebellar Slice Electrophysiology

This protocol is a generalized procedure for recording from Purkinje cells in cerebellar slices to assess the effect of a compound like **Rimtuzalcap**.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Chemical structure and properties of Rimtuzalcap]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610487#chemical-structure-and-properties-of-rimtuzalcap]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com